molecular formula C8H13NO2 B14088529 Ethyl 2-(pyrrolidin-3-ylidene)acetate

Ethyl 2-(pyrrolidin-3-ylidene)acetate

Cat. No.: B14088529
M. Wt: 155.19 g/mol
InChI Key: RGTFNXYRNPAZKE-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-3-ylidene)acetate is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyrrolidin-3-ylidene)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with pyrrolidine under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness

Ethyl 2-(pyrrolidin-3-ylidene)acetate is unique due to the presence of both the ester and pyrrolidine functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-pyrrolidin-3-ylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTFNXYRNPAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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